molecular formula C9H11NO2 B089708 Ethyl phenylcarbamate CAS No. 101-99-5

Ethyl phenylcarbamate

Cat. No. B089708
Key on ui cas rn: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Patent
US05563128

Procedure details

To a stirred solution of 6-(4'-styrylphenyl)cyclohex-3-enylamine (0.44 g, 1.66 mmol) in methylene chloride (21 mL) and pyridine (10 mL) at 0° C. is added phenyl chloroformate (0.25 g, 1.6 mmol). The reaction is warmed to room temperature and partitioned between methylene chloride and water. The organic extracts are washed with brine, dried (MgSO4) and evaporated. The residue is triturated with diethyl ether and purified by flash chromatography (2% diethyl ether/toluene) to give the intermediate phenyl urethane (0.45 g, 70%); Rf=0.26. MS (FAB+ion) m/z 396 (M+H).
Name
6-(4'-styrylphenyl)cyclohex-3-enylamine
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C(C1C=CC([CH:15]2[CH:20]([NH2:21])[CH2:19][CH:18]=[CH:17][CH2:16]2)=CC=1)=CC1C=CC=CC=1.Cl[C:23]([O:25][C:26]1C=CC=C[CH:27]=1)=[O:24]>C(Cl)Cl.N1C=CC=CC=1>[C:20]1([NH:21][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
6-(4'-styrylphenyl)cyclohex-3-enylamine
Quantity
0.44 g
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C1=CC=C(C=C1)C1CC=CCC1N
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (2% diethyl ether/toluene)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 170.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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